REACTION_CXSMILES
|
[OH-].[Na+:2].[C:3]([NH:7][C:8]([CH3:15])([CH3:14])[CH2:9][S:10]([OH:13])(=[O:12])=[O:11])(=[O:6])[CH:4]=[CH2:5]>O>[C:3]([NH:7][C:8]([CH3:15])([CH3:14])[CH2:9][S:10]([O-:13])(=[O:11])=[O:12])(=[O:6])[CH:4]=[CH2:5].[Na+:2] |f:0.1,4.5|
|
Name
|
solution
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C=C)(=O)NC(CS(=O)(=O)O)(C)C
|
Control Type
|
AMBIENT
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
DISSOLUTION
|
Details
|
After the AMPS has fully dissolved
|
Type
|
TEMPERATURE
|
Details
|
the solution is cooled to 20° C.
|
Type
|
CUSTOM
|
Details
|
The solvent is removed
|
Name
|
|
Type
|
product
|
Smiles
|
C(C=C)(=O)NC(CS(=O)(=O)[O-])(C)C.[Na+]
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |